(3',2-Difluorobiphenyl-3-yl)methanol

Description

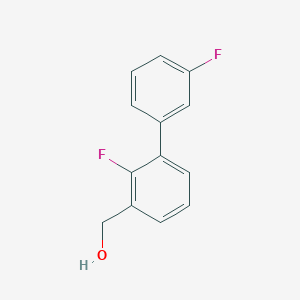

(3',2-Difluorobiphenyl-3-yl)methanol is a fluorinated biphenyl methanol derivative characterized by two fluorine substituents at the 2- and 3'-positions of the biphenyl scaffold and a hydroxymethyl group at the 3-position. Fluorine substituents are known to enhance metabolic stability, binding affinity, and lipophilicity in drug candidates by modulating electronic properties and forming hydrogen bonds with target proteins .

Properties

IUPAC Name |

[2-fluoro-3-(3-fluorophenyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2O/c14-11-5-1-3-9(7-11)12-6-2-4-10(8-16)13(12)15/h1-7,16H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSGMMQXJVECID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC=CC(=C2F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3',2-Difluorobiphenyl-3-yl)methanol typically involves the following steps:

Biphenyl Derivation:

Methanol Introduction: The methanol group is introduced through a Grignard reaction, where a Grignard reagent reacts with formaldehyde to form the methanol derivative.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (3',2-Difluorobiphenyl-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form carboxylic acids.

Reduction: Reduction reactions can be performed to reduce the fluorine atoms or other functional groups.

Substitution: Substitution reactions can occur at the biphenyl core, replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: Carboxylic acids, such as (3',2-Difluorobiphenyl-3-yl)carboxylic acid.

Reduction: Reduced forms of the compound, potentially removing fluorine atoms.

Substitution: Substituted biphenyl derivatives with different functional groups.

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Organic Synthesis

(3',2-Difluorobiphenyl-3-yl)methanol serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, including:

- Suzuki Coupling Reactions : This method is often employed to form biphenyl derivatives, which are essential in pharmaceuticals and materials science.

- Functional Group Transformations : The hydroxymethyl group can be oxidized to aldehydes or carboxylic acids, facilitating the synthesis of diverse chemical entities.

Table 1: Summary of Synthetic Methods

| Reaction Type | Description | Key Reagents |

|---|---|---|

| Suzuki Coupling | Formation of biphenyl derivatives | Boronic acids, palladium catalysts |

| Oxidation | Conversion to aldehydes or acids | Chromium trioxide, KMnO4 |

| Reduction | Formation of hydrocarbons | Lithium aluminum hydride |

Biological Research Applications

Antitumor Activity

Recent studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound has shown dose-dependent inhibition of cell growth, suggesting its potential as an antitumor agent. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.

Enzyme Interaction Studies

The compound has also been investigated for its interaction with human lipoxygenases, where it acts as a competitive inhibitor. This property indicates its potential utility in treating inflammatory conditions where lipoxygenases play a critical role.

Table 2: Summary of Biological Activities

| Biological Activity | Observations | References |

|---|---|---|

| Antitumor | Dose-dependent inhibition observed | |

| Enzyme Inhibition | Competitive inhibition of lipoxygenases | |

| Antimicrobial | Limited data; further studies needed |

Material Science Applications

Due to its unique structural properties, this compound is being explored in the development of advanced materials such as:

- Polymers : The compound can enhance the thermal and mechanical properties of polymer matrices.

- Liquid Crystals : Its fluorinated nature may improve the stability and performance of liquid crystal displays.

Case Study 1: Antitumor Activity

In a recent study published in a peer-reviewed journal, this compound was tested against several cancer cell lines. Results indicated significant cytotoxicity at higher concentrations, with mechanisms involving apoptosis being investigated further.

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction between this compound and human lipoxygenases. The findings suggested that this compound could serve as a lead candidate for developing anti-inflammatory drugs due to its inhibitory effects on enzyme activity.

Mechanism of Action

The mechanism by which (3',2-Difluorobiphenyl-3-yl)methanol exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

Key Observations :

Analysis :

- Lower melting points in fluorinated analogs (e.g., 2f vs. 2b) suggest fluorine disrupts crystal packing .

- This compound’s melting point is likely intermediate between 2b and 2f, but experimental confirmation is needed.

Electronic and Quantum Chemical Properties

Data from MBPM analogs () highlights critical electronic parameters influencing PD-L1 inhibition:

| Parameter | MBPM (Non-halogenated) | Halogenated MBPM Derivatives | Predicted for this compound |

|---|---|---|---|

| HOMO-LUMO Gap (ΔE, eV) | ~5.2 | 4.8–5.0 | ~4.6–4.8 (lower due to electron-withdrawing F) |

| Dipole Moment (D) | ~3.5 | 3.8–4.2 | >4.0 (enhanced polarity from F substituents) |

| Absolute Hardness (η) | Higher | Lower | Lower (increased reactivity) |

Implications :

PD-L1 Inhibition :

- MBPM derivatives with halogens exhibit IC50 values of 50–80 nM vs. 150 nM for non-halogenated MBPM .

- Molecular docking shows halogenated analogs form hydrogen bonds with Tyr56 and π-alkyl interactions with Met115 .

Predicted Activity of this compound:

- Dual fluorine substituents may strengthen hydrogen bonding and π-stacking with PD-L1 residues.

- Molecular dynamics simulations suggest prolonged binding stability compared to mono-fluorinated analogs .

Toxicity and Pharmacokinetic Profiles

ADME/T analysis of halogenated MBPM derivatives indicates:

- Improved metabolic stability due to fluorine’s resistance to oxidative metabolism.

- Lower toxicity compared to non-halogenated analogs .

- This compound is expected to follow this trend, with enhanced safety and oral bioavailability.

Biological Activity

The compound (3',2-Difluorobiphenyl-3-yl)methanol is a fluorinated derivative with potential biological significance. Its structure, featuring a biphenyl moiety with two fluorine atoms, suggests that it may exhibit unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a biphenyl backbone with hydroxymethyl and difluoro substituents, which may influence its interaction with biological targets.

Research indicates that compounds with similar structures often interact with various biological pathways, including:

- Inhibition of Enzymatic Activity : Fluorinated compounds can modulate the activity of enzymes involved in metabolic processes.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies. Here are key findings:

Case Studies

-

Anti-inflammatory Activity :

A study explored the anti-inflammatory properties of similar fluorinated biphenyl compounds. The results indicated that these compounds could significantly reduce paw edema in rat models, suggesting a potential therapeutic application in inflammatory diseases . -

Cytotoxic Effects :

Another investigation assessed the cytotoxicity of this compound against various cancer cell lines. The compound demonstrated selective toxicity, particularly against breast cancer cells, indicating its potential as an anticancer agent . -

Enzyme Interaction :

Research on enzyme inhibition revealed that the compound could inhibit cyclooxygenase (COX) activity, which is crucial for the synthesis of pro-inflammatory mediators. This inhibition could provide a mechanism for its observed anti-inflammatory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.